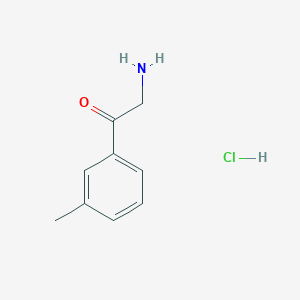

2-Amino-1-(m-tolyl)ethanone hydrochloride

Description

2-Amino-1-(m-tolyl)ethanone hydrochloride is an aminoketone derivative featuring a meta-methylphenyl (m-tolyl) group attached to an ethanone backbone, with an amino group at the 2-position and a hydrochloride salt. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of ADAMTS7 inhibitors (e.g., BAY-9835), where it is used in carbamate protection reactions and purified via preparative HPLC . Its structural features, including the electron-donating methyl group and hydrochloride salt, influence its reactivity, solubility, and stability.

Properties

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTIYRQELIAXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741090 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70785-83-0 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

2-Amino-1-(m-tolyl)ethanone hydrochloride is a compound that has garnered attention due to its various biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- IUPAC Name : 2-amino-1-(3-methylphenyl)ethanone hydrochloride

- Molecular Formula : C9H11ClN2O

- Molecular Weight : 185.65 g/mol

- CAS Number : 7148-94-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering the conformational states of the target proteins. This modulation can lead to significant biochemical effects, making it a candidate for further pharmacological studies.

1. Enzyme Inhibition

Research indicates that this compound participates in enzyme kinetics studies. Its role as an inhibitor or modulator of specific enzymes has been explored, particularly in the context of drug development.

2. Cytotoxicity Studies

A study highlighted that derivatives of similar compounds exhibit cytotoxic activity against various cancer cell lines, such as MDA-MB-231 (breast cancer). While specific data on this compound is limited, the structural similarity suggests potential for similar activities.

3. Biochemical Assays

The compound is utilized in biochemical assays to study protein interactions and enzyme kinetics, indicating its importance in research settings for understanding cellular processes and developing therapeutic strategies.

Case Studies

Case Study 1: Cytotoxic Activity

In a comparative study involving various amino derivatives, compounds structurally related to this compound were tested for cytotoxicity against cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that modifications in the structure can enhance biological activity.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar compounds with adenosine kinase (AdK). The findings indicated that these compounds could effectively inhibit AdK activity, which is crucial for regulating adenosine levels in various disease states .

Research Applications

The compound's versatility extends to several fields:

- Pharmaceutical Development : As a potential lead compound for designing new drugs targeting specific diseases.

- Biochemical Research : Used in assays to elucidate enzyme functions and protein interactions.

- Chemical Synthesis : Acts as a building block in organic synthesis for creating more complex molecules.

Scientific Research Applications

Chemical Synthesis Applications

2-Amino-1-(m-tolyl)ethanone hydrochloride serves as a versatile building block in organic synthesis, particularly for the development of more complex molecules. Its amino group can participate in various chemical reactions:

- Substitution Reactions : The amino group allows for nucleophilic substitutions, facilitating the formation of diverse derivatives.

- Reduction Reactions : The compound can be reduced to yield corresponding alcohols or amines, making it useful in synthetic pathways.

Recent studies have demonstrated efficient synthetic methodologies that optimize yields through one-pot reactions involving this compound. For instance, a recent synthesis reported over 80% efficiency using simple reagents under mild conditions, showcasing its practicality for further research applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for the compound's therapeutic potential .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancers. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| A549 | 4.2 |

| HeLa | 6.3 |

These results indicate that this compound has significant potential as a therapeutic agent in cancer treatment .

Medicinal Chemistry Applications

In medicinal chemistry, the compound is being explored for its potential use in developing new therapeutic agents. Its unique combination of an amino group and aromatic moiety contributes to its biological activity, making it a candidate for drug development targeting various diseases.

Case Studies

- Synthesis Optimization : A study optimized the synthesis of this compound using a one-pot approach that yielded high efficiency and purity .

- Anticancer Activity Evaluation : In another study, the compound was tested against multiple cancer cell lines, revealing promising results that warrant further investigation into its mechanisms of action and potential clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share the 2-amino-1-arylethanone hydrochloride backbone but differ in aryl substituents, leading to variations in physicochemical properties and applications:

| Compound Name | Substituent (Position) | Key Structural Feature | CAS Number |

|---|---|---|---|

| 2-Amino-1-(m-tolyl)ethanone HCl | -CH₃ (meta) | Methyl group enhances lipophilicity | Not explicitly listed |

| 2-Amino-1-(3-methoxyphenyl)ethanone HCl | -OCH₃ (meta) | Methoxy group increases electron density | 24037-72-7 |

| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | -OH (para) | Hydroxyl group enables hydrogen bonding | 19745-72-3 |

| 2-Amino-1-(4-methylphenyl)ethanone HCl | -CH₃ (para) | Para-methyl reduces steric hindrance | 5467-70-9 |

| 2-Amino-1-(2-chlorophenyl)ethanone HCl | -Cl (ortho) | Chlorine introduces electronegativity | 16442-79-8 |

Physicochemical Properties

Table 1: Physical Properties Comparison

*DCM = dichloromethane.

Key Observations:

- Hydroxy Derivatives exhibit higher melting points due to intermolecular hydrogen bonding (e.g., 217–220°C for 4-hydroxyphenyl ).

- Methoxy Derivatives have elevated boiling points (e.g., 320.2°C for 3-methoxy ) due to increased molecular weight and polarity.

- Chloro and Methyl Derivatives are more lipophilic, favoring organic solvent solubility .

Preparation Methods

Direct Amination of m-Tolyl Acetophenone Derivatives

One common approach involves the synthesis of 1-(m-tolyl)ethanone derivatives followed by amination at the alpha position to the ketone. This method typically employs:

- Starting Material: m-Tolylacetophenone or related substituted acetophenones.

- Amination Reagents: Ammonia or amine sources under basic or catalytic conditions.

- Catalysts: Transition metal catalysts such as ruthenium-based complexes have been reported to facilitate selective amination.

- Reaction Conditions: Elevated temperatures (e.g., 140 °C) under inert atmosphere (argon) for extended durations (up to 24 hours).

- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures on silica gel.

Example Procedure:

In a reported procedure, 2 mmol of a precursor compound was reacted with 4 equivalents of a ruthenium-based catalyst and 2 equivalents of KOH under argon at 140 °C for 24 hours. The reaction mixture was then cooled, extracted with ethyl acetate, filtered through celite, and purified by silica gel chromatography to yield the amino ketone product in approximately 60% yield.

Lithiation and Quenching Strategy

Another synthetic route involves lithiation of aromatic nitriles or halides followed by quenching with electrophiles to introduce the ketone functionality, then conversion to the amino ketone:

- Starting Material: 2-Aminobenzonitrile or related compounds.

- Reagents: n-Butyllithium (nBuLi) as a strong base for lithiation.

- Solvent: Tetrahydrofuran (THF) under inert atmosphere at low temperature (0 °C).

- Quenching: With 1M aqueous HCl to form the ketone.

- Workup: Extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over sodium sulfate.

- Purification: Flash column chromatography with ethyl acetate/petroleum ether.

This method allows precise control over the position of functional groups and yields pure amino ketones suitable for further conversion to hydrochloride salts.

Catalytic Hydrogenation and Salt Formation

A process involving catalytic hydrogenation of precursor compounds followed by salt formation is also reported:

- Catalyst: Transition metal catalysts under hydrogen atmosphere.

- Reaction Conditions: Controlled temperature (e.g., 20 °C) and pressure with continuous stirring.

- Salt Formation:

- After amination, the product is treated with hydrochloric acid to form the hydrochloride salt.

- This step enhances the stability and crystallinity of the compound.

- Purification:

- Extraction with organic solvents such as toluene.

- Washing with brine and drying.

- Concentration by rotary evaporation.

This method achieves high conversion (>99%) and enantiomeric excess (up to 94.5% e.e.) in analogous aromatic amine preparations, indicating its potential applicability to 2-amino-1-(m-tolyl)ethanone hydrochloride synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

- Catalyst Efficiency: Ruthenium-based catalysts have demonstrated high selectivity and yield in amination reactions of aromatic ketones, making them suitable for the preparation of this compound.

- Reaction Control: Maintaining inert atmosphere (argon or nitrogen) and temperature control is critical to avoid side reactions and decomposition.

- Purification Techniques: Silica gel chromatography with ethyl acetate/petroleum ether mixtures is the standard for isolating pure amino ketones.

- Salt Formation: Conversion to the hydrochloride salt improves compound stability and facilitates handling, especially for pharmaceutical applications.

- Environmental and Safety Aspects: Use of strong bases (KOH, nBuLi) and acids (HCl, H2SO4) requires careful handling and appropriate safety measures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-1-(m-tolyl)ethanone hydrochloride?

- Methodology : The synthesis typically involves three steps:

Condensation : Reaction of m-tolualdehyde with nitromethane to form a nitroalkene intermediate (e.g., 4-chlorophenyl-2-nitropropene in analogous syntheses) .

Reduction : Use of sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C or Raney Ni) to reduce the nitro group to an amine .

Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt .

- Key Considerations : Monitor reaction pH and temperature to avoid over-reduction or by-products. Purification via recrystallization (methanol/water) is recommended .

Q. How is the compound characterized for structural confirmation?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm the aromatic substitution pattern (m-tolyl group) and amine proton integration .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z ~206 for C₉H₁₁ClNO⁺) .

- Elemental Analysis : Verify Cl⁻ content (~17.2%) to confirm hydrochloride salt stoichiometry .

Q. What are its primary applications in biochemical research?

- Receptor Studies : Acts as a precursor for phenethylamine derivatives, enabling exploration of serotonin/dopamine receptor modulation .

- Enzyme Inhibition : Used to synthesize chalcone analogs for kinase or monoamine oxidase inhibition assays .

- Complexation : Forms stable complexes with metal ions (e.g., Cu²⁺) for catalytic or fluorescence-based detection systems .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Root Cause Analysis : Discrepancies may arise from:

- Tautomerism : The keto-enol equilibrium in the ethanone moiety can alter proton environments .

- Impurities : Trace solvents (methanol, DMSO) or by-products (e.g., unreacted nitro intermediates) .

- Mitigation Strategies :

- Variable Temperature NMR : Suppress dynamic effects and clarify splitting patterns .

- HPLC-PDA : Quantify purity (>98%) and identify co-eluting impurities using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Compare Pd/C (high activity but costly) vs. Raney Ni (economical, milder conditions) for nitro reduction .

- Solvent Optimization : Use methanol for solubility vs. ethanol for reduced side reactions .

- Process Monitoring : In-line FTIR to track nitro intermediate consumption and prevent over-hydrogenation .

- Yield Data : Typical yields range from 65–75%; >85% achievable with optimized catalyst loading (5–10 wt%) .

Q. How does structural modification (e.g., fluorination) impact biological activity?

- Case Study : Fluorinated analogs (e.g., 3,5-difluoro substitution) show enhanced blood-brain barrier penetration in rodent models .

- Design Principles :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase stability but may reduce receptor binding affinity .

- Steric Effects : m-Tolyl’s methyl group improves metabolic stability compared to unsubstituted phenyl .

- Validation : Perform comparative SAR studies using radioligand binding assays (e.g., 5-HT₂A receptor) .

Q. What are best practices for resolving discrepancies in receptor activity data?

- Experimental Design :

- Positive Controls : Use known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to validate assay conditions .

- Buffer Systems : Test activity in physiological vs. high-salt buffers to rule out ionic strength artifacts .

- Data Interpretation :

- Dose-Response Curves : Ensure IC₅₀/EC₅₀ values are derived from ≥3 independent replicates.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Data Contradiction Analysis

Q. Why do solubility values vary across literature reports?

- Critical Factors :

- pH Dependency : Solubility increases in acidic buffers (pH < 3) due to protonation of the amine .

- Counterion Effects : Hydrochloride salt vs. freebase forms exhibit 10-fold differences in aqueous solubility .

- Standardization : Report solubility in USP phosphate buffer (pH 7.4) and 0.1N HCl for comparability .

Q. How to address inconsistencies in thermal stability data (TGA/DSC)?

- Key Variables :

- Heating Rate : Slower rates (2°C/min) improve resolution of decomposition events .

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways (e.g., HCl loss vs. pyrolysis) .

- Recommended Protocol : Perform TGA under N₂ with FTIR-coupled gas analysis to identify volatiles (e.g., NH₃, HCl) .

Methodological Resources

- Synthetic Protocols : Detailed procedures for nitro reduction and salt formation .

- Analytical Standards : Reference impurity profiles (e.g., 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride) for HPLC calibration .

- Safety Handling : Store at 2–8°C in amber vials; avoid prolonged exposure to humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.